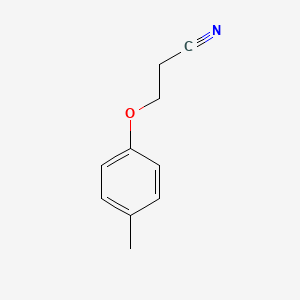

3-(4-Methylphenoxy)propanenitrile

Descripción general

Descripción

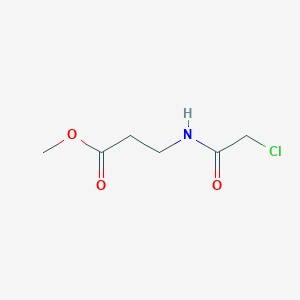

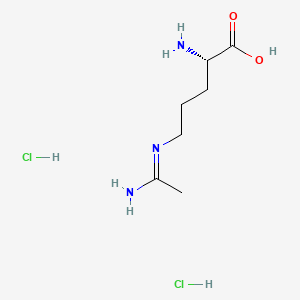

3-(4-Methylphenoxy)propanenitrile is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.204. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Intramolecular Hydrogen Bonds and Anomeric Effect Studies

- Studies have focused on the theoretical aspects of compounds similar to 3-(4-Methylphenoxy)propanenitrile. These include investigations into intramolecular hydrogen bonds and anomeric effects in nitriles, providing insights into their stability and geometrical trends (Fernández et al., 1992).

Environmental Degradation Research

- Research on the degradation of similar compounds, like 3,3'-iminobis-propanenitrile, using systems like Fe(0)/GAC micro-electrolysis, offers insights into environmental remediation and pollutant removal processes (Lai et al., 2013).

Metabolism in Biological Systems

- The compound has been studied in the context of glucosinolate metabolism in Pieris rapae caterpillars. These studies reveal complex metabolic pathways involving nitrile formation and hydroxylation, indicating the biological transformations it undergoes (Agerbirk et al., 2010).

Pharmaceutical Compound Synthesis

- The chemical has been used in studies related to the synthesis of pharmaceutical compounds, such as regioselective monoacetylation of 3-aryloxy-1,2-propandiols, highlighting its role in creating medically relevant substances (Pawar & Yadav, 2015).

Antimicrobial Applications

- Derivatives of this compound have been explored for their antimicrobial properties, suggesting potential applications in areas like lubricating oils to prevent microbial growth (Mammadbayli et al., 2018).

Conformational Analysis in Chemistry

- Studies on molecules like mephenesin, which is structurally related to this compound, provide insights into conformational flexibility, a key aspect in understanding the behavior of similar compounds (Écija et al., 2014).

Synthetic Chemistry and Antimicrobial Activities

- This compound has been involved in the synthesis of new indole containing heterocyclic substances, further demonstrating its relevance in creating compounds with potential antimicrobial activities (Behbehani et al., 2011).

Biological Activity Evaluation

- Research into the biological activities of various derivatives, including antibacterial, antifungal, and enzyme-inhibition activities, underscores the compound's potential in pharmacology (Khan et al., 2002).

Material Science and Optical Studies

- Hydrazones derived from this compound have been synthesized and evaluated for their nonlinear optical properties, indicating potential applications in optical device technologies (Naseema et al., 2010).

Electrolyte Research for Lithium-Ion Batteries

- Nitrile-functionalized derivatives of the compound have been studied as components of safe electrolytes for lithium-ion batteries, showcasing its role in advancing battery technology (Liu et al., 2016).

Bioremediation Research

- Studies on bioremediation using enzymes like laccase from Fusarium incarnatum demonstrate the potential of this compound in environmental clean-up efforts (Chhaya & Gupte, 2013).

Propiedades

IUPAC Name |

3-(4-methylphenoxy)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZELCPEBYDWJHDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B2934843.png)

![2-Amino-4-methyl-7-oxo-9-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydrothieno[2,3-b:4,5-b']dipyridine-3-carbonitrile](/img/structure/B2934846.png)

![(4-(3,4-dimethylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2934848.png)

![1-(3-chlorophenyl)-3-[(2-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2934853.png)

![N-{1-[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetraazol-5-yl]cyclohexyl}-5-methyl-3-isoxazolamine](/img/structure/B2934858.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2934864.png)